5-Aminopiperidin-2-one hydrochloride is a lactam-bridged β-amino acid equivalent derived from aspartic acid. [] It serves as a valuable building block in the synthesis of peptidomimetics, particularly those designed to mimic β-turn structures found in peptides and proteins. [] These mimetics hold significant potential in medicinal chemistry for developing novel therapeutics. []
5-Aminopiperidin-2-one hydrochloride can be sourced from various chemical suppliers and is typically produced through synthetic methods in laboratory settings. It falls under the category of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities and structural versatility .
The synthesis of 5-Aminopiperidin-2-one hydrochloride can be achieved through several methods, with the most common involving the reduction of 5-aminopiperidin-2-one.
The molecular structure of 5-Aminopiperidin-2-one hydrochloride consists of a piperidine ring with an amino group and a carbonyl group at the second position. The presence of these functional groups confers unique chemical reactivity.
The compound exhibits a planar structure due to resonance stabilization involving the carbonyl group, allowing for potential interactions with biological targets .
5-Aminopiperidin-2-one hydrochloride participates in various chemical reactions that expand its utility in synthetic chemistry.
The mechanism of action for 5-Aminopiperidin-2-one hydrochloride primarily relates to its role as an intermediate in drug synthesis, particularly in developing compounds that interact with specific biological pathways.
Piperidine derivatives are known for their ability to modulate neurotransmitter systems, including dopamine and serotonin pathways, which are critical in treating various neurological disorders . The amino group allows for hydrogen bonding with biological targets, enhancing binding affinity and specificity.
5-Aminopiperidin-2-one hydrochloride exhibits several notable physical and chemical properties:
The applications of 5-Aminopiperidin-2-one hydrochloride span multiple fields:
Pyroglutaminol derivatives serve as chiral templates for constructing the 5-aminopiperidin-2-one scaffold. Starting from L-pyroglutaminol, N-protection (e.g., tert-butoxycarbonyl, Boc) enables regioselective alkylation at C-4. Subsequent lactamization generates the piperidinone core with defined stereochemistry. Diastereoselective C-alkylation of intermediates like 4-aminopiperidin-2-ones proceeds with exclusive trans configuration, while 5-aminopiperidin-2-ones exhibit cis selectivity under analogous conditions [1]. Hydrogen-bond-mediated conformational control stabilizes reverse-turn mimetics critical for peptidomimetic applications, evidenced by VT-NMR studies (Δδ/ΔT = –6.5 ppm/°C for NH) [1].
Table 1: Diastereoselectivity in Pyroglutaminol-Derived Alkylations
Intermediate Type | Alkylation Position | Diastereoselectivity | Configuration |
---|---|---|---|
4-Aminopiperidin-2-one | C-3 | >99:1 dr | trans |
5-Aminopiperidin-2-one | C-3 | >99:1 dr | cis |
Iridium-catalyzed asymmetric hydrogenation of N-Boc-3-aminopyridinium salts provides direct access to chiral piperidines. Ferrocene-based phosphine ligands with unsymmetrical vicinal diamine scaffolds (e.g., (RC,SP,RC)-L6) enable high enantioselectivity. Optimization revealed toluene as the optimal solvent and NaOtBu as the essential base, achieving >99% ee and 99% yield for 3-(methylamino)-1-(2-thienyl)-1-propanone derivatives—precursors to N-Boc-5-aminopiperidin-2-one [7]. Turnover numbers (TON) reach 48,500, highlighting industrial viability. The catalytic system tolerates sulfur-containing heterocycles, overcoming limitations of earlier Ru/Rh catalysts [7].
Mitsunobu chemistry enables stereocorrection at C-4 of pyroglutamate-derived lactams. Treatment of trans-3-hydroxy-4-aminopiperidin-2-ones with PPh₃/diisopropyl azodicarboxylate (DIAD) facilitates O-alkylation, generating an oxazoline intermediate. Nucleophilic ring-opening (e.g., with benzoic acid) induces stereoinversion to the cis-isomer. This approach delivers 3,4-syn-3-substituted-4-aminopiperidin-2-ones with >99:1 dr [3]. The strategy was instrumental in synthesizing (3S,4R)-cisapride, demonstrating utility for pharmaceutically relevant targets [3].
Table 2: Mitsunobu-Mediated Inversion Outcomes
Starting Material Configuration | Inversion Agent | Product Configuration | Diastereoselectivity |
---|---|---|---|
trans-3-Hydroxy-4-aminopiperidin-2-one | DIAD/PPh₃ | cis-3-Alkoxy derivatives | >99:1 dr |
trans-3-Hydroxy-4-aminopiperidin-2-one | DIAD/PhCO₂H | cis-3-Benzoyloxy | >99:1 dr |
Immobilized ω-transaminases (TAs-IMB) resolve racemic 1-Boc-3-piperidone using isopropylamine (IPA) as an amine donor. (R)-Selective ATA-025-IMB achieves >99% ee and 99% conversion in 21 hours, while (S)-selective ATA-P1-G05-IMB affords 98% ee at 99% yield. Key advantages include:
Table 3: Performance of Immobilized Transaminases
Enzyme | Enantioselectivity | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|
ATA-025-IMB | R | 21 | 99 | >99 |
ATA-P1-G05-IMB | S | 313 | 99 | 98 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: